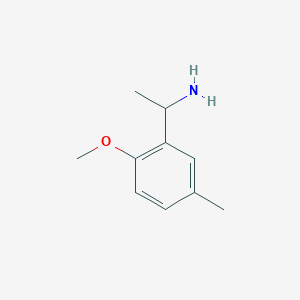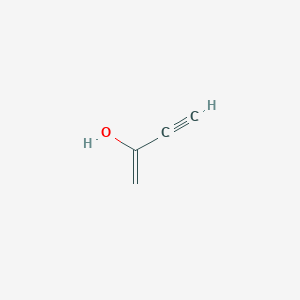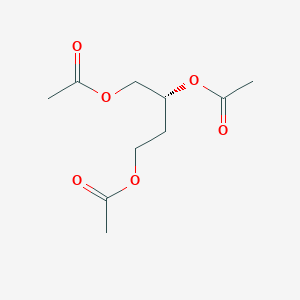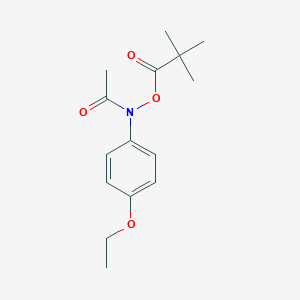
N-(Pivaloyloxy)phenacetin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pivaloyloxy)phenacetin, also known as PAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAP is a prodrug, meaning that it is metabolized in the body to release phenacetin, a non-opioid analgesic drug.
Applications De Recherche Scientifique
N-(Pivaloyloxy)phenacetin has found applications in various scientific fields, including medicinal chemistry, drug delivery, and neuroscience. In medicinal chemistry, N-(Pivaloyloxy)phenacetin has been investigated as a prodrug for phenacetin, which has shown promising results in the treatment of pain and inflammation. N-(Pivaloyloxy)phenacetin has also been explored as a potential drug delivery system, as its ester bond can be cleaved by esterases present in the body, releasing phenacetin at the desired site of action. In neuroscience, N-(Pivaloyloxy)phenacetin has been used as a tool to study the role of astrocytes, a type of glial cell in the brain, in modulating neuronal activity.
Mécanisme D'action
The mechanism of action of N-(Pivaloyloxy)phenacetin is based on its ability to release phenacetin upon metabolism in the body. Phenacetin exerts its analgesic effects by inhibiting the synthesis of prostaglandins, which are involved in the inflammatory response. N-(Pivaloyloxy)phenacetin has also been shown to modulate the activity of astrocytes in the brain, which can affect neuronal signaling and synaptic plasticity.
Effets Biochimiques Et Physiologiques
N-(Pivaloyloxy)phenacetin has been shown to have minimal toxicity and adverse effects in vitro and in vivo studies. However, its effects on the body may vary depending on the dose and route of administration. N-(Pivaloyloxy)phenacetin has been shown to have analgesic and anti-inflammatory effects, as well as modulating the activity of astrocytes in the brain. N-(Pivaloyloxy)phenacetin has also been shown to have antioxidant properties and may protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Pivaloyloxy)phenacetin has several advantages as a research tool, including its ability to release phenacetin at the desired site of action, its low toxicity, and its stability in organic solvents. However, N-(Pivaloyloxy)phenacetin may have limitations in terms of its specificity and selectivity, as it can be metabolized by esterases present in various tissues in the body, leading to non-specific effects.
Orientations Futures
Future research on N-(Pivaloyloxy)phenacetin may focus on developing more selective and specific prodrugs for phenacetin, optimizing the delivery of phenacetin to the desired site of action, and exploring the potential of N-(Pivaloyloxy)phenacetin as a tool to study the role of astrocytes in brain function. Additionally, N-(Pivaloyloxy)phenacetin may have potential applications in the treatment of neurodegenerative diseases, as oxidative stress has been implicated in their pathogenesis. Further studies are needed to fully understand the potential of N-(Pivaloyloxy)phenacetin in these areas.
Conclusion:
In conclusion, N-(Pivaloyloxy)phenacetin is a promising prodrug that has found applications in various scientific fields. Its ability to release phenacetin at the desired site of action, low toxicity, and stability in organic solvents make it an attractive research tool. Further research is needed to fully understand the potential of N-(Pivaloyloxy)phenacetin in various applications and to develop more specific and selective prodrugs for phenacetin.
Méthodes De Synthèse
N-(Pivaloyloxy)phenacetin can be synthesized through the esterification of phenacetin with pivalic acid. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that is soluble in organic solvents.
Propriétés
Numéro CAS |
102725-57-5 |
|---|---|
Nom du produit |
N-(Pivaloyloxy)phenacetin |
Formule moléculaire |
C15H21NO4 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
(N-acetyl-4-ethoxyanilino) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H21NO4/c1-6-19-13-9-7-12(8-10-13)16(11(2)17)20-14(18)15(3,4)5/h7-10H,6H2,1-5H3 |
Clé InChI |
MPNGGGGXPLRSTK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N(C(=O)C)OC(=O)C(C)(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)N(C(=O)C)OC(=O)C(C)(C)C |
Autres numéros CAS |
102725-57-5 |
Synonymes |
N-(pivaloyloxy)phenacetin N-PVOP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)
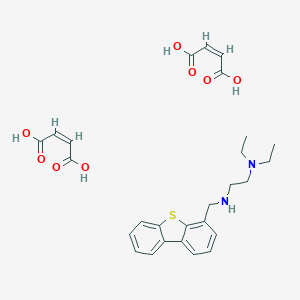



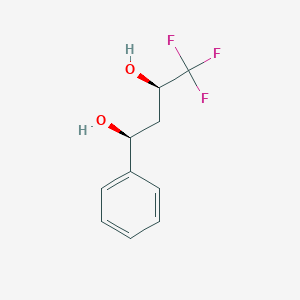
![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)

